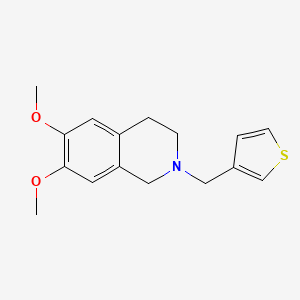
6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline
説明
6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline (DTMI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. DTMI has been found to exhibit promising properties that make it a suitable candidate for various applications in scientific research.
作用機序
6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by interacting with various molecular targets in the body. One of the main targets of 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline is the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of the dopamine transporter, leading to an increase in dopamine levels in the brain. This mechanism of action is thought to be responsible for the antitumor and neuroprotective effects of 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline.
Biochemical and physiological effects
6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit potent antioxidant activity, which is thought to be responsible for its neuroprotective effects. 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit analgesic activity, making it a potential candidate for the development of new painkillers.
実験室実験の利点と制限
6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has several advantages that make it a suitable candidate for various lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline exhibits potent pharmacological effects, making it a valuable tool for the study of various molecular targets in the body. However, one limitation of 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new drugs based on 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline for the treatment of various diseases. Another area of research is the study of the molecular targets of 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline and their role in disease pathogenesis. Additionally, research on the pharmacokinetics and toxicity of 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline is needed to determine its safety and efficacy for use in humans.
科学的研究の応用
6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. One of the most promising applications of 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline is in the development of new drugs for the treatment of various diseases. 6,7-dimethoxy-2-(3-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6,7-dimethoxy-2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-18-15-7-13-3-5-17(9-12-4-6-20-11-12)10-14(13)8-16(15)19-2/h4,6-8,11H,3,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPZMWNLJUWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259648 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





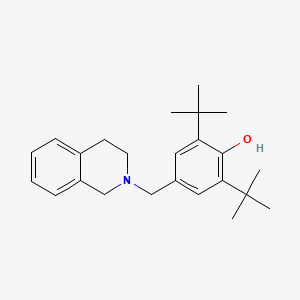
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
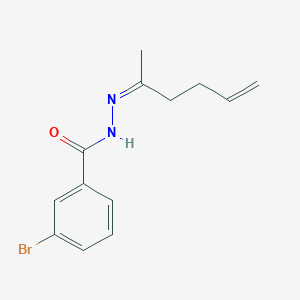
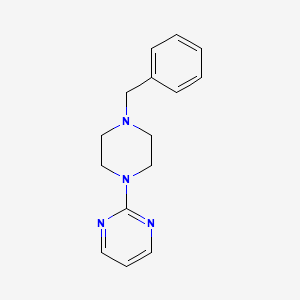
![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)
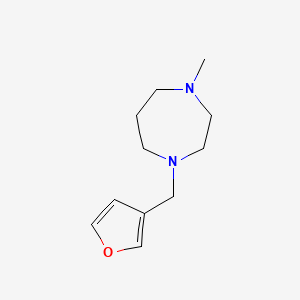
![4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3834925.png)
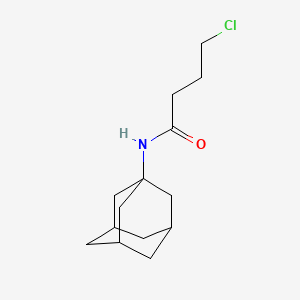
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B3834957.png)
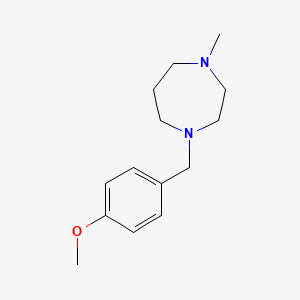
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3834980.png)
![N-{4-[(4-benzyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3834988.png)